2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone
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Overview
Description
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential therapeutic effects in various medical conditions, including cancer, inflammation, and neurological disorders.
Mechanism of Action
Target of Action
The primary target of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a popular target for many antibacterial agents .
Mode of Action
This compound interacts with its target by binding to the penicillin-binding protein . This binding inhibits the normal function of the protein, leading to a disruption in the synthesis of the bacterial cell wall . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .
Biochemical Pathways
The compound affects the cell wall synthesis pathway in bacteria . By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall and eventually, bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound include low clearance and oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall synthesis, leading to the weakening and eventual rupture of the bacterial cell wall . This results in the death of the bacterial cells, thereby exerting its antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions, resulting in benzoxazin-4-ones. The final step involves treating the benzoxazinones with ammonia solution to afford the quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone
- 2-[(2-ethylpiperidino)methyl]-4(3H)-quinazolinone
- 2-[(2-propylpiperidino)methyl]-4(3H)-quinazolinone
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound has shown higher efficacy in certain therapeutic applications and exhibits distinct reactivity in chemical reactions.
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQEMGETRXOTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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